molecular formula C20H26BrN7O4 B11674814 4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol

4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol

Cat. No.: B11674814
M. Wt: 508.4 g/mol
InChI Key: AKPVWBDBWAAOFN-LPYMAVHISA-N
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Description

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL is a complex organic compound with a unique structure that includes a triazine ring, morpholine groups, and a brominated phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of morpholine groups. The final steps involve the formation of the hydrazone linkage and the bromination of the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenols, depending on the specific reaction pathway.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Similar triazine core with morpholine groups but lacks the hydrazone linkage and brominated phenol.

    4-Bromo-2,6-dimethoxyphenol: Similar brominated phenol structure but lacks the triazine and hydrazone components.

Uniqueness

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL is unique due to its combination of a triazine ring, morpholine groups, hydrazone linkage, and brominated phenol. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H26BrN7O4

Molecular Weight

508.4 g/mol

IUPAC Name

4-bromo-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxyphenol

InChI

InChI=1S/C20H26BrN7O4/c1-2-32-16-12-15(21)11-14(17(16)29)13-22-26-18-23-19(27-3-7-30-8-4-27)25-20(24-18)28-5-9-31-10-6-28/h11-13,29H,2-10H2,1H3,(H,23,24,25,26)/b22-13+

InChI Key

AKPVWBDBWAAOFN-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br

Origin of Product

United States

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